Hydroxyspirilloxanthin

Description

Properties

CAS No. |

16176-79-7 |

|---|---|

Molecular Formula |

C41H58O2 |

Molecular Weight |

582.9 g/mol |

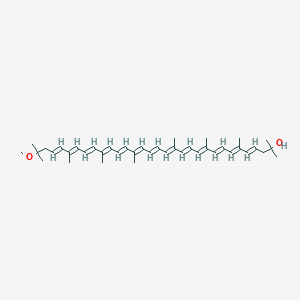

IUPAC Name |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-2-ol |

InChI |

InChI=1S/C41H58O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-31,42H,32-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,30-18+,31-19+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |

InChI Key |

SSZVJOJPPUPCBF-JARCNSDHSA-N |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)\C)\C)/C=C/CC(C)(C)O |

Canonical SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |

Origin of Product |

United States |

Analytical Techniques for Hydroxyspirilloxanthin Elucidation and Quantification

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are foundational in the structural elucidation of organic compounds, including hydroxyspirilloxanthin. labmanager.com These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. researchgate.netumlub.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for detailing the molecular architecture of complex natural products. researchgate.netresearchgate.net It provides unparalleled insight into the carbon-hydrogen framework and the stereochemistry of molecules like this compound. researchgate.net

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental structural information. The ¹H NMR spectrum reveals the number and electronic environment of protons, while the ¹³C NMR spectrum provides similar information for the carbon atoms. researchgate.netyoutube.com For this compound, the chemical shifts in these spectra are characteristic of its long polyene chain and terminal functional groups. lipidbank.jp

Table 1: Illustrative ¹³C NMR Chemical Shift Data for a Carotenoid Polyene Chain

| Carbon Position | Chemical Shift (ppm) |

| 1, 1' | 34.3 |

| 2, 2' | 39.7 |

| 3, 3' | 19.3 |

| 4, 4' | 33.2 |

| 5, 5' | 129.3 |

| 6, 6' | 138.0 |

| 7, 7' | 126.7 |

| 8, 8' | 137.8 |

| 9, 9' | 136.0 |

| 10, 10' | 130.8 |

| 11, 11' | 125.0 |

| 12, 12' | 137.3 |

| 13, 13' | 136.4 |

| 14, 14' | 132.4 |

| 15, 15' | 130.0 |

| 1, 1'-gem-Me | 29.0 |

| 5, 5'-Me | 21.7 |

| 9, 9'-Me | 12.7 |

| 13, 13'-Me | 12.7 |

| Note: This table presents representative data for a generic carotenoid polyene chain and is intended for illustrative purposes. Actual values for this compound may vary. Data sourced from lipidbank.jp. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of large molecules like this compound. conicet.gov.armdpi.comnih.govlibretexts.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between protons and between protons and their directly attached carbons, respectively. hmdb.cayoutube.comarxiv.org Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, which is critical for assembling the complete molecular structure. researchgate.netmdpi.com

Table 2: Common 2D NMR Experiments and Their Applications in Carotenoid Analysis

| 2D NMR Experiment | Information Provided | Relevance to this compound |

| COSY (Correlation Spectroscopy) | Shows coupling between protons (typically through 2-3 bonds). youtube.com | Helps to identify adjacent protons along the polyene chain and within the terminal groups. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. hmdb.caarxiv.org | Unambiguously assigns carbon signals based on the known proton assignments. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range coupling (2-4 bonds) between protons and carbons. mdpi.com | Crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals spatial proximity between protons. researchgate.net | Provides information about the stereochemistry and three-dimensional folding of the molecule. |

Computational methods, particularly Density Functional Theory (DFT), have become essential for validating experimentally obtained NMR data. nih.govcea.frmdpi.comals-journal.com By calculating theoretical NMR chemical shifts for a proposed structure, researchers can compare these values with the experimental data. mdpi.comarxiv.org A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the structural assignment. mdpi.comals-journal.com This approach is particularly valuable for complex molecules where spectral overlap can lead to ambiguity. nih.gov

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.nettandfonline.com When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), it becomes an indispensable tool for the analysis of complex mixtures containing carotenoids. d-nb.infonih.govsciex.com

High-Resolution Mass Spectrometry (HRMS) is a key technique for the precise determination of the molecular formula of this compound. measurlabs.comumb.edubioanalysis-zone.comroutledge.com HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to four or more decimal places. bioanalysis-zone.com This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound (C₄₁H₅₈O₂), the expected exact mass would be a critical piece of data for its definitive identification. lipidbank.jp

Advanced Structural Elucidation Techniques

Beyond mass spectrometry, a combination of other spectroscopic methods is essential for a comprehensive structural determination of this compound.

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small molecules and natural products from nanocrystals, which are often a billionth the size of those required for traditional X-ray crystallography. nih.govthermofisher.comnih.gov This cryo-electron microscopy (cryo-EM) method is particularly advantageous for complex natural products like carotenoids, which can be challenging to obtain in large, high-quality crystalline form. nih.govchemrxiv.org

The MicroED workflow involves applying a solution containing microcrystals onto an electron microscopy grid, which is then cryo-cooled. nih.gov A focused electron beam is directed at a single nanocrystal while it is continuously rotated, and a high-speed camera collects the electron diffraction data as a movie. nih.govgatan.com These data can then be processed using established crystallographic software to yield a detailed three-dimensional structure of the molecule. nih.gov The power of MicroED lies in its ability to derive structural information from exceedingly small crystals, even from within a heterogeneous mixture, making it a potent tool for the structural elucidation of novel or rare natural products. thermofisher.comchemrxiv.org

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. researchgate.netnih.gov It operates on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. mdpi.com The resulting spectrum acts as a molecular fingerprint, revealing the presence of specific functional groups. nih.gov

In the context of this compound, FTIR spectroscopy can confirm the presence of key functional groups characteristic of its structure. researchgate.netnih.gov These include:

O-H stretching: A broad absorption band, typically around 3325 cm⁻¹, indicates the presence of the hydroxyl (-OH) group. nih.gov

C-H stretching: Absorption peaks in the range of 2850-2960 cm⁻¹ are characteristic of the sp³ alkyl C-H bonds in the polyene chain and terminal groups. nih.gov

C=C stretching: The conjugated double bonds of the polyene backbone give rise to absorption peaks, often around 1655 cm⁻¹. nih.gov

By analyzing the specific frequencies and intensities of these absorption bands, FTIR spectroscopy provides valuable qualitative data that complements other structural elucidation techniques. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids. libretexts.org The extensive system of conjugated double bonds in the polyene chain of this compound is a strong chromophore, absorbing light intensely in the visible region of the electromagnetic spectrum. msu.edu This absorption is what gives the compound its characteristic color.

An absorption spectrum is obtained by measuring the absorbance of light at various wavelengths. technologynetworks.com The wavelengths of maximum absorbance (λmax) are highly characteristic of the specific carotenoid and are influenced by the length of the conjugated polyene chain and the presence of other functional groups. The fine structure of the spectrum, which appears as a series of peaks and shoulders, is also diagnostic. For this compound, the UV-Vis spectrum provides a distinctive signature that is crucial for its initial identification and quantification. The exact positions of the absorption maxima can vary slightly depending on the solvent used.

| Technique | Spectral Feature | Approximate Wavenumber/Wavelength | Corresponding Functional Group/Property | Reference |

|---|---|---|---|---|

| FTIR | O-H Stretch | ~3325 cm⁻¹ | Hydroxyl Group | nih.gov |

| FTIR | C-H Stretch | 2850-2960 cm⁻¹ | Alkyl Groups | nih.gov |

| FTIR | C=C Stretch | ~1655 cm⁻¹ | Conjugated Polyene Chain | nih.gov |

| UV-Vis | Absorption Maxima (λmax) | Visible Range | Conjugated Polyene Chromophore | msu.edu |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound from complex biological extracts and for its quantification.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of carotenoids from intricate mixtures. mdpi.com The choice of stationary phase is critical for achieving the desired separation, especially for structurally similar isomers.

For carotenoid analysis, reversed-phase columns with a C30 stationary phase are particularly effective. hawachhplccolumn.comgenetec.sefishersci.com The long alkyl chains of the C30 phase provide enhanced shape selectivity, which is ideal for separating hydrophobic, long-chain molecules like carotenoids and their geometric isomers. thermofisher.comfishersci.com This allows for the resolution of this compound from other related carotenoids that may be present in the sample extract. Standard C18 columns are often less effective in separating the subtle structural differences between carotenoid isomers. fishersci.com

The mobile phase typically consists of a gradient mixture of solvents such as methanol, acetonitrile, and methyl-tert-butyl ether (MTBE) to effectively elute the non-polar carotenoids. fishersci.com Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector set at the absorption maxima of the carotenoid of interest. oiv.int The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification, though it can be influenced by factors such as column temperature and mobile phase composition. chromatographyonline.comshodex.com The hyphenation of HPLC with mass spectrometry (LC-MS) provides a powerful tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS, enabling confident identification and quantification of this compound in complex samples. nih.gov

| Parameter | Specification | Rationale | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C30 | Provides high shape selectivity for separating hydrophobic, structurally related isomers. | hawachhplccolumn.comgenetec.sefishersci.com |

| Mobile Phase | Gradient of Methanol, Acetonitrile, MTBE | Effectively elutes non-polar carotenoids from the reversed-phase column. | fishersci.com |

| Detector | Diode-Array Detector (DAD) or UV-Vis | Monitors the absorbance at the characteristic λmax of this compound for detection and quantification. | oiv.int |

| Coupled Technique | Mass Spectrometry (LC-MS) | Combines separation with highly specific mass-based detection for unambiguous identification. | nih.gov |

Gas Chromatography (GC) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. filab.fr It separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase. mdpi.com However, its direct application to intact carotenoids like this compound is limited. Carotenoids are large, non-volatile, and often thermally labile molecules, which makes them generally unsuitable for standard GC analysis that requires high temperatures for vaporization. notulaebotanicae.ro

Therefore, GC-MS is not a primary method for the elucidation of intact this compound. Its use would typically be relegated to the analysis of smaller, volatile degradation products resulting from chemical or thermal breakdown of the carotenoid structure or after chemical derivatization to increase volatility. The technique is more commonly applied to identify other types of metabolites in organisms that may also produce carotenoids. plantarchives.orgnih.gov

Hyphenated Analytical Systems for Comprehensive Characterization

For unambiguous structural elucidation of novel or complex natural products, highly integrated analytical systems are employed. A combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for this purpose. yale.eduacs.org

In such a system:

HPLC first separates the individual compounds from the complex extract. yale.edu

SPE cartridges can be used online to trap and concentrate specific peaks of interest, removing interfering solvents and salts before transfer to the NMR spectrometer.

NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei (e.g., ¹H and ¹³C), which is essential for determining the precise connectivity and stereochemistry of the molecule. yale.edu

High-Resolution MS (like TOF-MS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of the compound and its fragments. nih.gov

This hyphenated approach allows for a comprehensive characterization from a minimal amount of sample, which is particularly advantageous when dealing with pigments from natural sources where material may be limited. yale.edu

Sample Preparation and Extraction Protocols for this compound

Effective extraction and sample preparation are critical preliminary steps for the accurate analysis of this compound. The primary goal is to efficiently extract the carotenoid from the source material (typically bacterial cells) while minimizing degradation from light, heat, and oxidation. csic.es

The extraction process generally begins with cell disruption to release the intracellular contents. csic.es Since this compound is a xanthophyll, it is more polar than carotenes and is typically extracted using polar organic solvents like acetone, ethanol, or methanol, often in combination with less polar solvents like hexane (B92381) or diethyl ether. csic.esfao.org A single-step extraction using a ternary mixture of hexane/methanol/water has been shown to be efficient for extracting carotenoids and other hydrophobic compounds from phototrophic bacteria. mdpi.comresearchgate.net

For some samples, particularly those where carotenoids are esterified with fatty acids, a saponification step is employed. csic.esfao.org This involves treating the extract with a base, such as potassium hydroxide (B78521) (KOH), to hydrolyze the esters and release the free carotenoid, which can simplify chromatographic analysis. csic.esfao.org

Table 3: Common Extraction and Sample Preparation Techniques for Bacterial Carotenoids

| Step | Method/Reagent | Purpose | Source |

| Cell Disruption | Sonication, Bead Milling, Autoclaving | To break the bacterial cell wall and membrane for solvent access. | csic.es |

| Solvent Extraction | Acetone:Methanol (7:2, v/v) | Solubilization of xanthophylls from lyophilized cells. | csic.esresearchgate.net |

| Hexane:Methanol:Water | A single-step method for co-extraction of carotenoids and other lipids. | mdpi.comresearchgate.net | |

| Acetone, Diethyl ether | Used for dissolving the sample and subsequent liquid-liquid extraction. | fao.org | |

| Saponification | Potassium Hydroxide (KOH) in Ethanol | To hydrolyze carotenoid esters, removing interfering lipids. | csic.es |

| Purification | Solid-Phase Extraction (e.g., C18 cartridge) | To clean up the extract and remove highly polar or non-polar impurities before HPLC. | fao.org |

Complementary Analytical Techniques

Beyond extraction and basic quantification, a deeper understanding of this compound's structure requires more specialized analytical methods. Elemental and chiral analyses are critical for confirming its exact chemical composition and three-dimensional structure.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. From this, the empirical formula can be derived, and if the molecular weight is known (typically from mass spectrometry), the precise molecular formula can be established. For this compound, the molecular formula has been determined to be C41H58O2. nih.gov

This formula provides the exact number of carbon, hydrogen, and oxygen atoms in one molecule of the compound. This information is critical for confirming the identity of the isolated substance and for calculating its exact molecular weight.

Compositional Data for this compound| Property | Value | Source |

|---|---|---|

| Molecular Formula | C41H58O2 | nih.gov |

| Heavy Atom Count | 43 | lipidmaps.org |

| Hydrogen Bond Donors | 1 | lipidmaps.org |

| Hydrogen Bond Acceptors | 2 | lipidmaps.org |

Chiral Analysis for Stereochemical Characterization

Chirality, or the "handedness" of molecules, is a critical aspect of their biological function. nih.gov this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms (enantiomers or diastereomers). lipidmaps.org The specific stereochemistry of a carotenoid can influence its biological activity and its role within an organism. Therefore, determining the absolute configuration of these chiral centers is essential for a complete structural characterization.

The primary technique for chiral analysis of carotenoids is chiral High-Performance Liquid Chromatography (HPLC). liverpool.ac.uk This method utilizes a chiral stationary phase (CSP) within the HPLC column that interacts differently with the different enantiomers of a compound. liverpool.ac.uk This differential interaction leads to a separation of the stereoisomers, allowing for their individual detection and quantification. liverpool.ac.uk While general carotenoid analysis often uses reversed-phase C18 columns, the separation of geometric (cis/trans) and chiral isomers often requires normal-phase columns or specialized chiral columns. mdpi.comliverpool.ac.uk The development of new strategies, such as liquid-phase cyclic chemiluminescence (CCL), also offers rapid methods for the resolution of enantiomers and the determination of enantiomeric excess. rsc.org

Table of Mentioned Compounds

Biosynthesis and Metabolic Pathways of Hydroxyspirilloxanthin

Position within the Carotenoid Biosynthesis Network

Hydroxyspirilloxanthin as a Key Intermediate in the Spirilloxanthin (B1238478) Pathway

This compound is a crucial intermediate in the spirilloxanthin biosynthesis pathway, which is prevalent in many purple non-sulfur bacteria. nih.gov This pathway is responsible for the production of spirilloxanthin, a C40 carotenoid that plays a vital role in light-harvesting and photoprotection in these organisms.

The biosynthesis of spirilloxanthin typically begins with the colorless precursor phytoene (B131915). A series of desaturation reactions, catalyzed by the enzyme phytoene desaturase (CrtI), converts phytoene to the colored carotenoid lycopene (B16060). From lycopene, the pathway proceeds through a sequence of hydration, methylation, and dehydrogenation steps to ultimately yield spirilloxanthin.

This compound emerges at a late stage in this pathway. It is formed from its precursor, rhodovibrin (B1239287), through a desaturation reaction. liverpool.ac.ukmodelseed.org Subsequently, this compound is methylated to produce the final product, spirilloxanthin. biocyc.orgkegg.jpmit.edumetacyc.org The presence of this compound and other intermediates is a characteristic feature of organisms that utilize the spirilloxanthin pathway. researchgate.net

Intermediacy with Other Carotenoid Pathways (e.g., Spheroidene (B75920) Pathway)

The spirilloxanthin pathway shares common intermediates and enzymatic steps with other carotenoid biosynthetic pathways, most notably the spheroidene pathway. Both pathways often coexist in certain species of photosynthetic bacteria, leading to a diverse array of carotenoids. nih.gov

The divergence point between the spirilloxanthin and spheroidene pathways lies at the level of neurosporene (B1235373) or lycopene. In the spheroidene pathway, modifications such as hydration and methylation occur on neurosporene, leading to the synthesis of spheroidene and its derivatives. nih.gov In contrast, the spirilloxanthin pathway proceeds through lycopene, with subsequent modifications leading to spirilloxanthin.

The enzymes involved in these pathways can sometimes exhibit cross-reactivity, further linking the two metabolic routes. For instance, the enzymes responsible for hydration and methylation in the spirilloxanthin pathway can potentially act on intermediates of the spheroidene pathway, and vice versa. This metabolic flexibility allows organisms to produce a range of carotenoids suited to their specific environmental conditions.

Enzymology of this compound Formation

The biosynthesis of this compound is governed by the specific actions of key enzymes that catalyze its formation and subsequent metabolism.

Role of Rhodovibrin 3,4-Desaturase (rxn22019) in this compound Production

The formation of this compound from its immediate precursor, rhodovibrin, is catalyzed by the enzyme rhodovibrin 3,4-desaturase. modelseed.orgbiocyc.org This enzyme introduces a double bond at the 3,4 position of the rhodovibrin molecule, resulting in the formation of this compound. modelseed.org This desaturation step is critical for the progression of the spirilloxanthin pathway. The reaction, designated as rxn22019 in some metabolic databases, can be summarized as:

Rhodovibrin + Acceptor → this compound + Reduced Acceptor modelseed.org

The activity of rhodovibrin 3,4-desaturase is a key regulatory point in the production of this compound and, consequently, spirilloxanthin.

Spheroidene Monooxygenase (CrtA) and this compound Metabolism

Spheroidene monooxygenase, encoded by the crtA gene, is another crucial enzyme that can metabolize this compound, although its primary role is often associated with the spheroidene pathway. nih.govnih.gov In some organisms, CrtA is involved in the later steps of spirilloxanthin biosynthesis, catalyzing the introduction of keto groups. nih.gov

The enzyme CrtA is a versatile monooxygenase that can catalyze the introduction of both hydroxyl and keto groups onto carotenoid substrates. nih.govnih.govgenome.jp Its activity is not strictly limited to spheroidene and its derivatives. When expressed in heterologous systems, CrtA has been shown to act on a variety of carotenoids, including intermediates of the spirilloxanthin pathway. nih.gov

Specifically, CrtA can hydroxylate and subsequently ketolate spirilloxanthin precursors, including this compound. genome.jp This can lead to the formation of various keto-carotenoids. The catalytic activity of CrtA is dependent on molecular oxygen and a reducing agent. nih.gov It is a heme-containing enzyme but is not classified as a P450-type oxygenase. nih.govnih.gov The promiscuous nature of CrtA's catalytic activity contributes to the diversity of carotenoids found in photosynthetic bacteria. nih.gov

Heme Content and Active Site Characteristics of CrtA Enzymes

The enzyme spheroidene monooxygenase, commonly referred to as CrtA, plays a pivotal role in the biosynthesis of various carotenoids. It is a heme-containing protein that is recognized as a novel type of oxygenase, distinct from the well-characterized P450 enzyme family. nih.govnih.gov Spectroscopic analyses have been instrumental in elucidating the nature of its active site.

Precursor Molecules and Downstream Products in this compound Biosynthesis

The formation of this compound is a multi-step process involving several precursor molecules and leading to various downstream derivatives. The pathway relies on a series of enzymatic modifications, including desaturation, hydroxylation, and ketolation reactions.

The biosynthetic pathway leading to spirilloxanthin and its derivatives, including this compound, originates from earlier carotenoid precursors. Genetic and biochemical evidence has established that lycopene is a key intermediate in this pathway. nih.govnih.gov In bacteria such as Rhodospirillum rubrum, the phytoene desaturase enzyme (CrtI) is responsible for producing lycopene as its exclusive end product through a series of four desaturation steps. nih.govresearchgate.net

Lycopene is then further modified to produce a variety of carotenoids. In the specific pathway leading to this compound, rhodovibrin serves as the direct precursor. nih.govcarotenoiddb.jp The conversion of rhodovibrin to this compound is a critical step in the formation of spirilloxanthin-series carotenoids in several phototrophic bacteria. nih.govmdpi.com

This compound is not necessarily the final product in the metabolic chain. It can undergo further enzymatic modifications to yield a variety of related compounds. One such conversion is the formation of 2,2-dithis compound, a further hydroxylated derivative. diva-portal.orgresearchgate.net

Additionally, this compound can be converted into various ketocarotenoids, collectively known as oxospirilloxanthins. diva-portal.org The CrtA enzyme, the same monooxygenase involved in earlier pathway steps, is responsible for introducing keto groups at the C-2 and C-2' positions of the spirilloxanthin backbone. nih.gov This process can lead to the formation of compounds such as 2-Ketospirilloxanthin and 2,2'-Diketospirilloxanthin, which have been identified in carotenoid biosynthesis pathways. genome.jp The oxidation of trans-lycopene can also be directed towards the synthesis of different forms of oxo-spirilloxanthin. diva-portal.org

Genetic and Enzymatic Regulation of Hydroxyspirilloxanthin Biosynthesis

Gene Clusters and Their Organization in Carotenoid Biosynthesis

The genes responsible for carotenoid biosynthesis, including the pathway leading to hydroxyspirilloxanthin, are often found organized in clusters on the bacterial chromosome. This genomic arrangement facilitates the coordinated expression of the necessary enzymes, ensuring a streamlined and efficient production line for these vital pigments.

Identification and Characterization of Genes (e.g., CrtBI, CrtCDF, CrtA) Involved in this compound Production

Several key genes, collectively known as crt genes, are instrumental in the this compound biosynthetic pathway. The initial steps, converting the precursor geranylgeranyl pyrophosphate to lycopene (B16060), are catalyzed by enzymes encoded by the crtB and crtI genes. Specifically, crtB encodes phytoene (B131915) synthase, which catalyzes the formation of phytoene, the first C40 carotenoid. Subsequently, phytoene desaturase, the product of the crtI gene, introduces a series of double bonds to produce lycopene. oup.com

The conversion of lycopene to this compound involves a series of downstream modifications catalyzed by enzymes encoded by the crtC, crtD, crtF, and crtA genes. These genes are often found clustered together. nih.govresearchgate.net The gene crtC encodes for an acyclic carotene 1,2-hydratase, and crtD encodes for an acyclic carotenoid 3,4-desaturase. liverpool.ac.uk The product of the crtF gene is an acyclic 1-hydroxycarotenoid methyltransferase, which is responsible for the methylation of the hydroxyl groups. nih.gov

The final steps in the formation of the keto-derivatives of spirilloxanthin (B1238478), including this compound, are catalyzed by the enzyme spheroidene (B75920) monooxygenase, encoded by the crtA gene. nih.govnih.govresearchgate.net This enzyme is responsible for the introduction of keto groups at the C-2 and C-2' positions of the spirilloxanthin backbone. nih.govnih.gov The coordinated action of these enzymes, encoded by the clustered crt genes, ensures the precise synthesis of this compound.

Transcriptional and Post-Transcriptional Regulation

The accumulation of this compound is tightly controlled at both the transcriptional and post-transcriptional levels, allowing bacteria to modulate its production in response to various environmental and physiological cues.

Regulatory Mechanisms Affecting this compound Accumulation

The transcription of crt genes is a major point of regulation. In many purple bacteria, the expression of genes involved in photosynthesis, including those for carotenoid biosynthesis, is controlled by transcription factors such as PpsR (also known as CrtJ) and RegA. nih.govresearchgate.net PpsR typically acts as a repressor of crt gene expression in the presence of oxygen. nih.gov This repression is lifted under anaerobic conditions, allowing for the synthesis of photosynthetic pigments like this compound. The regulator RegA, on the other hand, has been shown to be a positive regulator, binding to the promoter regions of genes like crtA and the crtI-crtB operon to activate their transcription. nih.gov

Beyond transcriptional control, post-transcriptional regulation of carotenogenic enzymes has also been suggested as a mechanism for controlling the flow of intermediates through the pathway. nih.gov This can involve mechanisms that affect the stability of mRNA transcripts or the efficiency of their translation into proteins, providing another layer of control over the final amount of this compound produced. While the specific post-transcriptional mechanisms governing this compound synthesis are still under investigation, it is clear that a multi-layered regulatory network is in place.

Environmental and Physiological Factors Influencing Gene Expression (e.g., CO2, Light)

Environmental factors play a significant role in modulating the expression of genes involved in this compound biosynthesis. Light is a key regulatory factor, with the synthesis of spirilloxanthin and its derivatives being stimulated by specific light conditions in some bacteria. For instance, in Bradyrhizobium, the expression of crt genes in the spirilloxanthin cluster is upregulated by far-red light. This light-dependent regulation is often mediated by photoreceptors like bacteriophytochromes.

Oxygen is another critical environmental signal. As mentioned, the presence of oxygen typically represses the expression of crt genes through the action of regulators like PpsR/CrtJ, thereby inhibiting this compound synthesis. nih.govnih.gov The removal of oxygen triggers the derepression of these genes, leading to the accumulation of the pigment.

Enzyme Specificity and Pathway Flux Control

The enzymes of the this compound biosynthetic pathway exhibit a fascinating degree of substrate flexibility, which is crucial for the production of a diverse array of carotenoids and for controlling the metabolic flux through the pathway.

Broad Substrate Specificity of Carotenoid Biosynthesis Enzymes

A remarkable feature of the enzymes involved in the later stages of spirilloxanthin and this compound biosynthesis, such as CrtC, CrtD, and CrtF, is their broad substrate specificity. nih.govnih.gov These enzymes are capable of acting on intermediates of both the spheroidene and spirilloxanthin pathways. nih.gov For example, the 1-HO-carotenoid O-methylase (CrtF) from Rhodobacter capsulatus, a bacterium that primarily synthesizes spheroidene, is also capable of methylating the hydroxylated precursors of spirilloxanthin. nih.gov Similarly, the spheroidene monooxygenase (CrtA) from Rhodobacter species exhibits very broad substrate specificity, being able to ketolate intermediates of the spirilloxanthin pathway even though the bacterium does not synthesize spirilloxanthin itself. nih.gov This enzymatic promiscuity allows for the synthesis of a variety of carotenoid structures from a limited set of enzymes and provides a mechanism for the evolution of new biosynthetic pathways. The variation in carotenoid compositions among different species of phototrophic bacteria can often be attributed to modified substrate specificities of these key enzymes. liverpool.ac.uk

Determinants of Metabolite Flow into Specific Carotenoid Branches

The allocation of metabolic resources into different carotenoid biosynthetic pathways is a critical regulatory checkpoint. In purple bacteria, the metabolic flux towards either the spirilloxanthin branch (which includes this compound) or the alternative spheroidene branch is determined at a key enzymatic step. mdpi.com The central precursor, phytoene, is converted by the enzyme phytoene desaturase (CrtI) into either neurosporene (B1235373) or lycopene. mdpi.com

The product specificity of the CrtI enzyme is the primary determinant of which branch the pathway will follow. mdpi.com

A three-step phytoene desaturase catalyzes the conversion of phytoene to neurosporene. Neurosporene is the precursor for the spheroidene pathway. mdpi.com

A four-step phytoene desaturase continues the desaturation process to produce lycopene. mdpi.com

Lycopene represents a crucial metabolic node, serving as the direct precursor for the two branches of the spirilloxanthin biosynthesis pathway. plos.org Once lycopene is formed, the subsequent enzymatic modifications dictate the final carotenoid product. The synthesis of this compound from lycopene involves a series of hydration and methylation reactions catalyzed by specific enzymes. nih.gov The modifications at the acyclic ends of the lycopene molecule, including hydration by CrtC and methylation by CrtF, channel the intermediates specifically towards this compound and its eventual conversion to spirilloxanthin. mdpi.combiocyc.org Therefore, the control of metabolite flow is a two-tiered process: first, the number of desaturation steps catalyzed by CrtI dictates the entry into the lycopene-dependent branch, and second, the action of downstream hydratases and methylases ensures the specific formation of this compound.

Table 2: Regulatory Factors of Carotenoid Biosynthesis in Rhodobacter Species

| Factor | Type | Effect on Biosynthesis |

| Oxygen | Environmental Factor | Transcriptionally up-regulates the crtI-crtB operon. nih.gov |

| Light | Environmental Factor | Up-regulates carotenoid biosynthesis to meet demands for antioxidative protection. nih.gov |

| TspO | Protein (Negative Regulator) | Suppresses the expression of crtA and crtI genes. nih.gov |

| RegA | Protein (Positive Regulator) | Binds to the promoter region of crtA and the crtI-crtB operon, enhancing expression. nih.gov |

Biological and Ecological Functions of Hydroxyspirilloxanthin

Role in Anoxygenic Photosynthetic Bacteria

Anoxygenic photosynthetic bacteria, which perform photosynthesis without producing oxygen, utilize a diverse array of carotenoids to capture light energy and protect their cellular machinery from photodamage. nih.govgoogle.com Hydroxyspirilloxanthin is a key player in the metabolic processes of many of these organisms.

Presence and Accumulation in Rhodospirillum rubrum and Other Phototrophic Species

This compound is a recognized intermediate in the biosynthesis of spirilloxanthin (B1238478), a major carotenoid in many purple nonsulfur bacteria. nih.govresearchgate.net Its presence has been documented in several phototrophic species, highlighting its importance in their physiology.

Rhodospirillum rubrum, a well-studied purple nonsulfur bacterium, is known to produce spirilloxanthin, and consequently, this compound is an integral part of its carotenoid biosynthesis pathway. nih.govfrontiersin.org Studies on diphenylamine-inhibited cultures of R. rubrum have been instrumental in identifying various intermediates of the spirilloxanthin pathway, including hydroxylated and methylated derivatives. nih.gov Under normal conditions, R. rubrum synthesizes a photosynthetic apparatus, including bacteriochlorophylls and carotenoids like spirilloxanthin, when oxygen levels are depleted. semanticscholar.org

Beyond R. rubrum, this compound has been identified in other phototrophic bacteria. For instance, in the halophilic purple nonsulfur bacterium Rhodothalassium salexigens, this compound, along with rhodovibrin (B1239287), constitutes a small fraction (2–4%) of the total carotenoid content, with spirilloxanthin being the predominant carotenoid. nih.govnih.gov Similarly, it has been detected as a minor carotenoid in Caldichromatium japonicum. researchgate.net The presence of this compound has also been noted in blooms of purple bacteria in intertidal sediments. nih.gov

The following table summarizes the presence of this compound and related carotenoids in selected phototrophic bacteria.

| Bacterial Species | Major Carotenoids | Minor Carotenoids Including this compound | Reference |

| Rhodospirillum rubrum | Spirilloxanthin | This compound (as an intermediate) | nih.govfrontiersin.org |

| Rhodothalassium salexigens | Spirilloxanthin | This compound, Rhodovibrin | nih.govnih.gov |

| Caldichromatium japonicum | 3,4-Dehydrorhodopin, Rhodopin (B94384) | Spirilloxanthin, this compound, Anhydrorhodopin, Lycopene (B16060) | researchgate.net |

| Purple Bacteria Bloom (Intertidal) | Bacteriochlorophyll a | This compound (tentative), Spirilloxanthin (tentative), Rhodopin (tentative), Lycopene | nih.gov |

Adaptive Significance in Microbial Ecosystems

The ability to produce specific carotenoids like this compound can provide a significant adaptive advantage to microorganisms, enabling them to thrive in diverse and often stressful ecological niches.

Ecological Distribution and Niche Adaptation in Halophilic and Other Bacteria

The presence of this compound in halophilic (salt-loving) bacteria underscores its role in adaptation to extreme environments. Halophilic bacteria, such as Rhodothalassium salexigens, inhabit hypersaline environments and must contend with high osmotic pressure. nih.govontosight.ai The production of specific carotenoids may contribute to the structural integrity and function of their cell membranes under such conditions. R. salexigens, which contains this compound, is found in environments like solar salterns and salt lakes. nih.govontosight.ai The unique composition of its photosynthetic pigments, including the spirilloxanthin series carotenoids, is a key feature of its adaptation to these high-salt niches.

The distribution of different carotenoid biosynthesis pathways, such as the spirilloxanthin pathway, is a defining characteristic of various groups of anoxygenic photosynthetic bacteria, influencing their ecological success in specific habitats. researchgate.net

Intermediary Metabolite Functions beyond Carotenogenesis

Currently, there is limited scientific literature detailing specific intermediary metabolite functions of this compound outside of its established role as a precursor in the biosynthesis of spirilloxanthin. Its primary and well-documented function is within the carotenogenesis pathway, where it serves as a stepping stone to the final carotenoid product.

Metabolites, in general, can have diverse roles, including signaling and regulation. nih.gov However, specific functions of this compound as a signaling molecule or in other metabolic pathways have not been elucidated. Future research may uncover additional roles for this and other carotenoid intermediates beyond their direct involvement in pigment synthesis.

Biotechnological Research and Engineering of Hydroxyspirilloxanthin Production

Microbial Production Systems and Strain Engineering

The foundation of biotechnological production of hydroxyspirilloxanthin lies in the selection and engineering of suitable microbial hosts. While native producers exist, their growth characteristics and yields may not be optimal for industrial-scale fermentation. Therefore, significant research has focused on engineering model microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to become efficient cell factories for carotenoid production.

Genetic modification is a cornerstone of strain engineering for enhanced this compound production. The primary goal is to manipulate the native metabolic pathways of the host organism to increase the flux towards the desired product and to introduce the necessary biosynthetic genes for this compound synthesis. The spirilloxanthin (B1238478) biosynthetic pathway, the precursor to this compound, is well-characterized in purple non-sulfur bacteria and involves a series of enzymes encoded by the crt gene cluster. mdpi.comresearchgate.net

Key genetic modification strategies include:

Knockout of competing pathways: Deleting genes that divert metabolic precursors away from the this compound pathway can increase the availability of substrates for the desired synthesis.

Table 1: Key Genes in the Spirilloxanthin Biosynthetic Pathway

| Gene | Enzyme | Function in Spirilloxanthin Biosynthesis |

| crtI | Phytoene (B131915) desaturase | Catalyzes the desaturation of phytoene to lycopene (B16060). |

| crtC | Lycopene hydratase | Adds a hydroxyl group to lycopene. |

| crtD | Hydroxyneurosporene dehydrogenase | Desaturates the hydroxylated intermediate. |

| crtF | Hydroxyneurosporene O-methyltransferase | Methylates the hydroxyl group. |

| crtA | Spheroidene (B75920) monooxygenase | Can exhibit hydroxylase activity. |

This table summarizes the primary genes and their functions in the biosynthesis of spirilloxanthin, the precursor to this compound.

The expression of foreign genes in a host organism that does not naturally produce the target compound is known as heterologous expression. This approach is central to producing complex molecules like this compound in well-characterized and easily cultivable hosts like E. coli and S. cerevisiae. While the direct heterologous production of this compound has not been extensively reported, the successful engineering of these hosts for other carotenoids provides a strong proof-of-concept. researchgate.netgenscript.comnih.govnih.govnih.govnih.govencyclopedia.pubpreprints.org

For instance, the entire spirilloxanthin pathway has been successfully expressed in Rhodobacter sphaeroides, demonstrating the feasibility of transferring complex carotenoid pathways between organisms. researchgate.net The final step in this compound synthesis is the hydroxylation of spirilloxanthin at the 2-position, resulting in (2S)-spirilloxanthin-2-ol. researchgate.net Identifying and expressing a specific and efficient carotenoid 2-hydroxylase, potentially a CrtG or a specialized CrtA enzyme, is the critical step for achieving heterologous this compound production. nih.gov

Table 2: Common Heterologous Hosts for Carotenoid Production

| Host Organism | Advantages |

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. researchgate.netnih.gov |

| Saccharomyces cerevisiae | Generally Recognized as Safe (GRAS) status, robust for industrial fermentation, capable of post-translational modifications. genscript.comnih.govnih.gov |

| Rhodobacter sphaeroides | Native producer of related carotenoids, possesses a photosynthetic apparatus that can be leveraged. researchgate.netmdpi.com |

This table highlights common microbial hosts used for the heterologous production of carotenoids and their respective advantages.

Biosynthetic Pathway Reconstruction and Optimization

Beyond simply introducing the necessary genes, significant efforts in metabolic engineering are directed towards reconstructing and optimizing the entire biosynthetic pathway to maximize product yield, titer, and productivity.

Rational design involves the deliberate and predictable modification of biological systems based on a thorough understanding of their components and interactions. amanote.comnih.govscialert.net In the context of this compound production, this approach entails:

Pathway modeling: Creating in silico models of the metabolic network to predict the effects of genetic modifications on metabolic flux.

Enzyme engineering: Modifying the catalytic properties of enzymes to improve their efficiency, substrate specificity, or stability.

Promoter and ribosome binding site (RBS) engineering: Fine-tuning the expression levels of individual genes within the pathway to achieve a balanced metabolic flow and avoid the accumulation of toxic intermediates.

A key target for rational design in this compound production would be the identification and engineering of a highly specific spirilloxanthin 2-hydroxylase to ensure efficient conversion of the precursor to the final product.

Controlling the flow of metabolites through the central carbon metabolism and into the desired biosynthetic pathway is crucial for maximizing product yields. nih.govescholarship.orgfrontiersin.orgnih.govplos.orgchalmers.se Several metabolic engineering strategies are employed to achieve this:

Enhancing precursor supply: Overexpressing genes in the upstream methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways to increase the pool of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Dynamic pathway regulation: Implementing inducible or sensor-based systems to control the expression of pathway genes in response to specific cellular conditions or external stimuli. This can help to balance metabolic load and improve cell viability.

Subcellular compartmentalization: Targeting pathway enzymes to specific cellular compartments, such as mitochondria or peroxisomes in yeast, can help to sequester toxic intermediates and increase local substrate concentrations. researchgate.net

Table 3: Strategies for Controlling Metabolic Flux towards Carotenoid Production

| Strategy | Description |

| Precursor Pathway Engineering | Upregulating the MEP or MVA pathways to increase the supply of IPP and DMAPP. |

| Competing Pathway Deletion | Removing enzymatic steps that divert precursors to other metabolic pathways. |

| Dynamic Regulation | Using inducible promoters or biosensors to control gene expression in real-time. escholarship.org |

| Subcellular Compartmentalization | Localizing enzymes to specific organelles to enhance pathway efficiency. researchgate.net |

This table outlines common metabolic engineering strategies used to direct the flow of metabolites towards the synthesis of carotenoids.

Research into Potential Industrial Applications (Non-Human Focus)

While research into the specific industrial applications of this compound is still in its early stages, the known properties of other carotenoids provide a basis for exploring its potential uses in non-human focused industries. The potent antioxidant properties of carotenoids are a key driver for their application.

One of the most significant industrial applications of carotenoids is in the aquaculture industry as feed additives. nih.govnih.govresearchgate.net Carotenoids like astaxanthin (B1665798) are essential for the pigmentation of farmed fish and crustaceans, which is a critical quality parameter for consumers. Furthermore, their antioxidant properties contribute to improved animal health, stress resistance, and reproductive performance. mdpi.comnih.govnih.gov Given its structure, this compound is likely to possess strong antioxidant capabilities, making it a potential candidate for use as a feed supplement in aquaculture to enhance both coloration and animal welfare. mdpi.comnih.govnih.gov

Other potential non-human applications could include:

Animal feed for poultry: Carotenoids are used to enhance the color of egg yolks and broiler skin. scialert.netresearchgate.net

Ornamental fish food: To enhance the vibrant colors of ornamental fish.

As a natural colorant: In various non-food products where a red-orange hue is desired.

Further research is needed to evaluate the efficacy and economic viability of this compound in these applications compared to currently used carotenoids.

Table 4: Potential Non-Human Industrial Applications of this compound

| Industry | Potential Application |

| Aquaculture | Feed supplement for pigmentation and antioxidant benefits in fish and crustaceans. nih.govnih.gov |

| Poultry Farming | Feed additive to enhance egg yolk and skin coloration. scialert.netresearchgate.net |

| Ornamental Pet Industry | Color-enhancing ingredient in fish food. |

| Industrial Colorants | Natural pigment for non-food products. |

This table outlines potential industrial applications for this compound, primarily based on the established uses of other carotenoids.

Exploration of High-Value Metabolite Production for Research Reagents or Analytical Standards

This compound, a member of the xanthophyll family of carotenoids, represents a specialized pigment found in certain photosynthetic bacteria, such as Rhodospirillum rubrum. While large-scale commercial production of this compound has not been a major focus compared to other carotenoids like astaxanthin or β-carotene, its unique chemical structure makes it a candidate for development as a high-value metabolite for specialized applications. The primary avenues for its exploration in this context are as a research reagent or a certified analytical standard.

Analytical standards are highly pure compounds used as reference materials for qualitative and quantitative analysis in scientific research and various industries. scbt.com They are critical for ensuring the accuracy and reliability of analytical measurements, allowing researchers to identify and quantify substances in complex mixtures. scbt.com The development of this compound as an analytical standard would require the establishment of a reliable production and purification pipeline to achieve the high purity (typically ≥95%) required for such reagents. This pure compound would serve as a benchmark in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques for researchers studying carotenoid biosynthesis and metabolism in photosynthetic bacteria.

The value of this compound as a research reagent stems from its role in the metabolic pathways of purple non-sulfur bacteria. nih.gov Understanding the biosynthesis of spirilloxanthin and its hydroxylated derivatives is crucial for metabolic engineering efforts in these organisms. nih.gov By having access to pure this compound, researchers can:

Elucidate the specific enzymatic steps and regulatory mechanisms in the spirilloxanthin pathway.

Investigate the compound's physicochemical properties, such as its antioxidant potential and light-absorbing characteristics, in comparison to other carotenoids.

Utilize it as a substrate in in vitro enzymatic assays to discover novel carotenoid-modifying enzymes.

While the demand for this compound is currently limited to a niche research market, the broader trend in biotechnology is the microbial production of a wide array of natural products to serve as reagents and standards. nih.gov Metabolic engineering has emerged as a powerful tool for developing microbial cell factories capable of producing such high-value compounds. nih.gov The general strategies developed for other xanthophylls could theoretically be applied to enhance the production of this compound in a suitable host organism.

Table 1: Potential Applications of this compound as a High-Value Metabolite

| Application Area | Specific Use | Rationale |

|---|---|---|

| Analytical Chemistry | Certified Reference Material | Enable accurate quantification of this compound in biological samples. |

| HPLC/MS Standard | Calibrate analytical instruments for carotenoid research. | |

| Metabolic Engineering | Research Reagent | Serve as a standard for identifying pathway intermediates and products. |

| Biochemistry | Enzyme Substrate | Characterize the activity of carotenoid hydroxylases and other modifying enzymes. |

| Photobiology | Photosynthesis Research | Investigate the role of specific carotenoids in light-harvesting complexes. |

Advanced Bioprocess Development for this compound Fermentation

The development of an advanced bioprocess for this compound production is intrinsically linked to the cultivation of the microorganisms that naturally synthesize it, most notably the purple non-sulfur bacterium Rhodospirillum rubrum. nih.govwikipedia.org While many fermentation studies on R. rubrum have focused on other products like poly(3-hydroxybutyrate) (PHB) or hydrogen, the knowledge gained from these efforts provides a foundation for optimizing conditions specifically for carotenoid synthesis. frontiersin.org

R. rubrum is a metabolically versatile organism, capable of growing under various conditions, including aerobically, anaerobically in the dark via fermentation, and anaerobically in the light via photosynthesis. wikipedia.orgnih.gov The synthesis of its characteristic carotenoids, including this compound, is part of the photosynthetic apparatus and is typically induced under anaerobic, photosynthetic conditions. wikipedia.org Therefore, bioprocess development would center on creating an environment that maximizes the expression of the photosynthetic gene cluster while supporting robust cell growth.

Key parameters for optimizing the fermentation process include:

Light Conditions: Light intensity and wavelength are critical for inducing carotenogenesis. The process would require a photobioreactor designed for efficient light distribution.

Oxygen Levels: Carotenoid production in R. rubrum is suppressed under aerobic conditions. wikipedia.org Maintaining strict anaerobiosis is essential for directing metabolic flux towards the synthesis of bacteriochlorophylls and carotenoids.

Nutrient Composition: The carbon-to-nitrogen ratio, as well as the presence of specific micronutrients, can significantly influence secondary metabolite production. Studies on related processes have shown that nutrient limitation (e.g., nitrogen or phosphate) can trigger the accumulation of storage compounds and potentially secondary metabolites. frontiersin.org

Advanced fermentation strategies, such as fed-batch or continuous cultivation, could be employed to achieve high cell densities and improve volumetric productivity. For example, a two-stage process could be envisioned: an initial aerobic growth phase to rapidly accumulate biomass, followed by a switch to anaerobic, illuminated conditions to trigger this compound production. wikipedia.org Such pH-shift or nutrient-shift strategies have been successfully used to enhance the production of other metabolites in different microorganisms.

Table 2: Key Fermentation Parameters for Rhodospirillum rubrum

| Parameter | Condition for Carotenoid Production | Rationale |

|---|---|---|

| Gaseous Environment | Anaerobic | Oxygen suppresses the expression of the photosynthetic apparatus, including carotenoid synthesis genes. wikipedia.org |

| Illumination | Required (Photobioreactor) | Light is the energy source for photosynthesis and a key inducer of the associated pigments. |

| Carbon Source | Simple Organic Acids (e.g., malate, succinate) | Readily metabolized by R. rubrum under anaerobic conditions. nih.gov |

| pH | 6.8 - 7.4 | Optimal range for the growth of Rhodospirillum species. microbialtec.com |

| Temperature | 30 - 35°C | Optimal range for the growth of Rhodospirillum species. microbialtec.com |

Further advancements would involve metabolic engineering of the producing strain. While not yet reported for this compound specifically, established strategies in other carotenoid-producing microbes include overexpression of rate-limiting enzymes in the biosynthetic pathway and blocking competing pathways to divert more carbon flux towards the desired product. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Spirilloxanthin |

| Astaxanthin |

| β-carotene |

Future Research Directions in Hydroxyspirilloxanthin Studies

Unraveling Complex Regulatory Networks

The regulation of carotenoid biosynthesis is a complex process influenced by various environmental and genetic factors. In the context of hydroxyspirilloxanthin, which is an intermediate in the spirilloxanthin (B1238478) pathway, the expression of key biosynthetic genes is tightly controlled. For instance, in some phototrophic bacteria, the synthesis of carotenoids, including this compound, is linked to the development of the photosynthetic apparatus.

Future research should aim to elucidate the detailed regulatory networks that control the flux of intermediates through the spirilloxanthin pathway. This includes identifying specific transcription factors, promoters, and signaling molecules that respond to light intensity, oxygen levels, and other environmental cues to modulate the expression of genes such as crtC, crtD, and crtF. Understanding these networks is crucial for developing strategies to enhance the production of this compound in microbial systems.

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of this compound from lycopene (B16060) involves a series of hydration, dehydrogenation, and methylation steps. The enzymes responsible for these transformations, including lycopene hydratase (CrtC), 1,1'-dihydroxylycopene dehydrogenase (CrtD), and hydroxyneurosporene methyltransferase (CrtF), have been identified in several bacterial species. biocyc.orgnih.gov For example, the crtF gene product from Rubrivivax gelatinosus has been identified as a 1-hydroxy-carotenoid methylase. biocyc.org

However, the possibility of alternative or previously uncharacterized biosynthetic routes to this compound cannot be ruled out. Future research should focus on genome mining and functional characterization of putative carotenoid biosynthetic genes from diverse microorganisms. This could lead to the discovery of novel enzymes with different substrate specificities or catalytic mechanisms. Synthetic biology approaches, involving the assembly of biosynthetic pathways in heterologous hosts like Escherichia coli, can be powerful tools for characterizing the function of these new enzymes and for creating non-natural carotenoid derivatives. nih.gov

Development of Novel Analytical Techniques for In Situ Monitoring

The study of this compound metabolism and its regulation requires sensitive and real-time analytical methods. Currently, the extraction and analysis of carotenoids often involve laborious and time-consuming techniques such as high-performance liquid chromatography with diode-array detection (HPLC-DAD). csic.estandfonline.comresearchgate.net While effective, these methods are generally not suitable for in situ monitoring of dynamic changes in carotenoid content within living cells.

Future efforts should focus on the development and application of non-invasive, in situ analytical techniques. Process Analytical Technology (PAT) offers a framework for designing and implementing such methods to monitor critical process parameters in real-time. mt.com Techniques like Raman spectroscopy have shown promise for the in situ monitoring of chemical reactions and could be adapted for tracking carotenoid production in bioreactors. nih.gov The development of portable and robust sensors for specific carotenoids would represent a significant advancement for both fundamental research and industrial applications. frontiersin.org These technologies would enable a deeper understanding of the kinetics of this compound biosynthesis and its response to environmental perturbations. spectroscopyonline.compjoes.com

Systems Biology Approaches to Carotenoid Metabolism

A holistic understanding of this compound biosynthesis requires a systems-level perspective that integrates genomic, transcriptomic, proteomic, and metabolomic data. mdpi.com Systems biology approaches can help to identify rate-limiting steps, regulatory hubs, and the interplay between carotenoid metabolism and other cellular processes. nih.govnih.govfrontiersin.org For example, Weighted Gene Co-expression Network Analysis (WGCNA) can be used to identify modules of co-expressed genes that are associated with carotenoid accumulation. nih.gov

Future research should increasingly utilize these multi-omics approaches to model and engineer carotenoid biosynthesis pathways. kaust.edu.sanih.govembopress.org By constructing comprehensive metabolic models, it will be possible to predict the effects of genetic modifications and to design optimized strains for the overproduction of this compound. nih.gov This approach has the potential to move beyond the manipulation of single genes to the rational engineering of entire metabolic networks for enhanced productivity. frontiersin.org

Exploration of this compound in Diverse Biological Systems

This compound has been identified as a major carotenoid in various bacteria, including the phototrophic purple nonsulfur bacterium Rhodothalassium salexigens and the aerobic bacterium Roseomonas aerofrigidensis. nih.govnih.gov In Rts. salexigens, it is an intermediate in the synthesis of spirilloxanthin, which constitutes the majority of the total carotenoids. nih.gov In Roseomonas aerofrigidensis, this compound is the primary carotenoid. nih.gov The presence of this carotenoid in both photosynthetic and non-photosynthetic bacteria suggests it may have diverse physiological roles beyond light harvesting.

Future research should aim to identify and characterize this compound in a broader range of microorganisms and environments. Recent studies have detected this compound in the rhizosphere soil of certain plants, where its content was affected by environmental stressors like cadmium exposure, hinting at a potential role in plant-microbe interactions or stress responses. mdpi.comresearchgate.net Investigating the function of this compound in these different biological contexts could reveal novel properties and applications for this carotenoid.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying hydroxyspirilloxanthin from microbial sources?

- Methodological Answer : this compound is typically extracted from photosynthetic bacteria (e.g., Rhodospirillum rubrum) using solvent-based extraction (e.g., acetone/methanol mixtures). After centrifugation, purification involves column chromatography (e.g., silica gel or C18 reverse-phase) with gradient elution. Purity is validated via HPLC coupled with UV-Vis spectroscopy (absorption peaks at ~450–550 nm characteristic of carotenoids) . For novel strains, genomic screening for carotenoid biosynthesis genes (e.g., crt genes) is recommended to confirm biosynthetic potential .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : ¹H and ¹³C NMR to resolve conjugated double bonds and hydroxyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) to determine molecular formula (e.g., C₄₀H₅₄O₃).

- UV-Vis Spectroscopy : Compare absorbance maxima with literature values (e.g., λmax at 470, 500, and 535 nm in hexane).

- Circular Dichroism (CD) : To confirm stereochemistry of chiral centers .

Q. What are the key challenges in maintaining this compound stability during experimental workflows?

- Methodological Answer : this compound is prone to oxidation and photodegradation. Best practices include:

- Storing samples in inert atmospheres (argon or nitrogen) at −80°C.

- Using light-protected containers (amber glass) during handling.

- Adding antioxidants (e.g., BHT) to solvents. Stability assays under varying pH, temperature, and light conditions are critical for protocol optimization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the antioxidant mechanism of this compound at the molecular level?

- Methodological Answer :

In vitro assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. Compare with reference antioxidants (e.g., α-tocopherol).

Cellular models : Apply oxidative stress (e.g., H₂O₂) to cell lines (e.g., HEK293) and measure ROS reduction via fluorescence probes (e.g., DCFH-DA).

Molecular docking : Simulate interactions between this compound and ROS-related enzymes (e.g., catalase, SOD) using software like AutoDock. Validate via mutagenesis studies .

Q. What strategies resolve contradictions in reported data on this compound’s photoprotective efficacy across studies?

- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or quantification methods. To address this:

- Conduct meta-analyses of existing data using PRISMA guidelines to identify confounding variables (e.g., light intensity, solvent polarity).

- Perform head-to-head comparisons under standardized conditions.

- Validate findings using orthogonal assays (e.g., electron paramagnetic resonance for ROS detection alongside fluorescence methods) .

Q. How can this compound’s role in membrane dynamics be systematically studied?

- Methodological Answer :

- Membrane models : Use liposomes (e.g., DPPC/DPPG) to study carotenoid incorporation via fluorescence anisotropy or calorimetry (DSC).

- Molecular dynamics simulations : Analyze lipid bilayer interactions using GROMACS.

- In vivo imaging : Apply fluorescence lifetime imaging microscopy (FLIM) to bacterial membranes to assess localization and fluidity changes .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀/IC₅₀.

- Machine learning : Use random forest or SVM to identify non-linear predictors of bioactivity from omics datasets.

- Bayesian meta-analysis : Quantify uncertainty and heterogeneity across studies .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Guidelines :

- Document extraction/purification protocols in detail, including solvent ratios, centrifugation parameters, and column specifications.

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use internal standards (e.g., β-apo-8′-carotenal) for quantitative HPLC .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Guidelines : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:

- "Does this compound (Intervention) reduce UV-induced apoptosis (Outcome) in human keratinocytes (Population) compared to astaxanthin (Comparison)?" .

Tables for Quick Reference

Table 1 : Key Spectral Properties of this compound

| Technique | Parameters | Reference Value |

|---|---|---|

| UV-Vis (hexane) | λmax (nm) | 470, 500, 535 |

| HRMS | [M+H]⁺ | 581.3654 (C₄₀H₅₄O₃) |

| ¹H NMR (CDCl₃) | Olefinic protons (δ ppm) | 6.2–6.5 (m) |

Table 2 : Common Pitfalls in this compound Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Photo-oxidation during assay | Use LED light sources with controlled intensity |

| Solvent polarity effects | Standardize solvent systems across experiments |

| Batch-to-batch variability | Characterize each batch via HPLC prior to use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.